molecular formula C21H21N3O4 B11032173 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide

Cat. No.: B11032173
M. Wt: 379.4 g/mol
InChI Key: LYMATTIXLHAACP-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring two distinct heterocyclic moieties: a 2,3-dihydro-1-benzofuran group and a 3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl unit. The methoxyethyl substituent on the quinazolinone ring enhances solubility and may influence pharmacokinetic properties. This compound is structurally tailored for applications in medicinal chemistry, though specific therapeutic targets remain uncharacterized in the available literature.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]acetamide

InChI

InChI=1S/C21H21N3O4/c1-27-9-7-24-13-22-18-5-4-16(12-17(18)21(24)26)23-20(25)11-14-2-3-15-6-8-28-19(15)10-14/h2-5,10,12-13H,6-9,11H2,1H3,(H,23,25)

InChI Key

LYMATTIXLHAACP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC4=C(CCO4)C=C3

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

    Anticancer Activity

    Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines through the following mechanisms:

    • Inhibition of Cell Proliferation : By targeting specific signaling pathways, it reduces the growth rate of cancer cells.
    • Induction of Apoptosis : The compound activates apoptotic pathways leading to programmed cell death.

    Neuroprotective Effects

    The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Key findings include:

    • Reduction of Oxidative Stress : It mitigates oxidative damage in neuronal cells, which is crucial for maintaining cellular health.
    • Enhancement of Neurotransmitter Activity : By modulating receptor activity, it may enhance neurotransmitter signaling.

    Case Studies

    StudyFocusFindings
    Study 1Anticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models using this compound.
    Study 2NeuroprotectionShowed reduced neuronal death in models of Alzheimer's disease, suggesting potential therapeutic applications.
    Study 3Enzyme InhibitionIdentified as a potent inhibitor of Src kinase, leading to decreased cell viability in cancer cells.

    Synthesis and Optimization

    The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide typically involves multi-step organic reactions:

    • Formation of the Benzofuran Core : This step often includes cyclization reactions.
    • Quinazoline Derivative Synthesis : Functional group transformations are employed to achieve the desired quinazoline structure.
    • Final Coupling Reaction : The benzofuran and quinazoline components are coupled to form the final product.

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The following table compares the target compound with structurally analogous derivatives, emphasizing key structural and functional differences:

    Compound Core Structure Substituents Key Properties/Applications Reference
    2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide (Target) Dihydrobenzofuran + Dihydroquinazolinone - 2-Methoxyethyl on quinazolinone
    - Acetamide linker
    Potential kinase inhibition; enhanced solubility due to methoxyethyl group
    N-(3-methoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide (CAS 869073-93-8) Thiadiazolo-triazinone + Methoxyphenyl - Sulfanyl bridge
    - Methoxyphenyl substituent
    Anticancer activity reported in preliminary studies; sulfur bridge improves metabolic stability
    N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide (CAS 174345-59-6) Benzofuran + Methoxybenzoyl - Methoxybenzoyl group
    - Methyl substitution on benzofuran
    Photophysical applications; benzofuran derivatives used in OLEDs and sensors
    2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide (CAS 869067-59-4) Triazinone + Methylphenyl - Sulfanyl linker
    - Amino and methyl groups on triazinone
    Antimicrobial activity; triazinone core associated with bacterial enzyme inhibition

    Key Structural and Functional Insights:

    Benzofuran vs.

    Quinazolinone Modifications: The methoxyethyl group on the dihydroquinazolinone core differentiates it from sulfur-linked analogs (e.g., CAS 869073-93-8). This substituent likely enhances water solubility, a critical factor in drug bioavailability .

    Linker Variations : Acetamide linkers (as in the target compound) are less prone to metabolic cleavage compared to sulfanyl bridges (e.g., CAS 869067-59-4), suggesting improved in vivo stability .

    Biological Activity

    The compound 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

    Chemical Structure

    The chemical structure of the compound can be represented as follows:

    C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}

    This structure incorporates a benzofuran moiety and a quinazoline derivative, which are known for their diverse biological properties.

    Research indicates that this compound may exert its biological effects through several mechanisms:

    • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, such as InhA in Mycobacterium tuberculosis, which is critical for fatty acid synthesis .
    • Receptor Modulation : The benzofuran derivatives are often associated with modulation of cannabinoid receptors, particularly CB2 receptors, which are implicated in pain and inflammation responses .
    • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activities, potentially contributing to their therapeutic effects in various disease models .

    Biological Activity Data

    Here is a summary of biological activity data derived from various studies:

    Activity IC50 Value (µM) Reference
    Inhibition of InhA0.46
    Antioxidant ActivityComparable to Ascorbic Acid
    CB2 Receptor AgonismPotent

    Case Studies

    Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this specific compound:

    • Neuropathic Pain Models : A series of 2,3-dihydro-1-benzofuran derivatives were tested in animal models for neuropathic pain and exhibited significant analgesic effects. This suggests that similar compounds may also provide pain relief through modulation of pain pathways .
    • Anticancer Activity : Compounds with structural similarities have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, derivatives have shown selective cytotoxicity against tumorigenic cells, indicating potential applications in cancer therapy .
    • Antimicrobial Properties : The benzofuran scaffold has been linked to antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties .

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